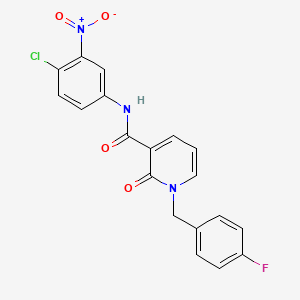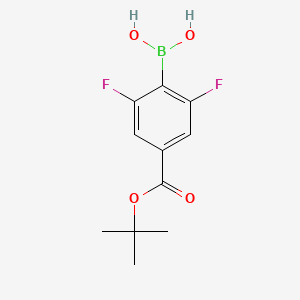
1-(4-Cyclohexylphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Cyclohexylphenyl)butan-1-one” is a chemical compound with the molecular formula C16H22O and a molecular weight of 230.35 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(4-Cyclohexylphenyl)butan-1-one” consists of a butanone group attached to a cyclohexylphenyl group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Cyclohexylphenyl)butan-1-one” such as its melting point, boiling point, and density are not available in the current data .Wissenschaftliche Forschungsanwendungen
Proteomics Research
1-(4-Cyclohexylphenyl)butan-1-one: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent or a building block in synthesizing peptides or small molecules that interact with proteins. Its role in proteomics is crucial for understanding protein behavior, which can lead to insights into cellular processes and the development of new drugs .
Analytical Chemistry
In analytical chemistry, 1-(4-Cyclohexylphenyl)butan-1-one may be employed as a standard or reference compound in chromatography and mass spectrometry. These techniques are essential for identifying and quantifying chemical substances, and having reliable standards is key for accurate measurements and comparisons .
Biopharmaceutical Production
The biopharmaceutical industry may use 1-(4-Cyclohexylphenyl)butan-1-one in the synthesis of therapeutic compounds. Its chemical structure could be a part of the synthesis pathway for creating complex molecules used in medications, especially those that require a phenylbutanone group .
Materials Science
In materials science, this compound could be involved in the synthesis of new polymeric materials or coatings. Its phenyl group might contribute to the rigidity and stability of polymers, while the cyclohexyl group could influence the material’s properties, such as flexibility or resistance to chemicals .
Environmental Science
1-(4-Cyclohexylphenyl)butan-1-one: might be used in environmental science as a tracer or marker in pollution studies. Its unique chemical signature allows it to be detected in complex mixtures, helping researchers track the source and dispersion of pollutants .
Pharmaceutical Research
In pharmaceutical research, 1-(4-Cyclohexylphenyl)butan-1-one is valuable for drug design and discovery. It could serve as a precursor or an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound’s structural features may be key in developing new drugs with specific pharmacological effects .
Industrial Processes
This compound may find applications in industrial chemical processes, such as the production of dyes, resins, or other synthetic materials. Its chemical stability and reactivity make it a versatile intermediate in various chemical reactions .
Safety and Controlled Environment Solutions
Lastly, 1-(4-Cyclohexylphenyl)butan-1-one could be used in the development of safety measures and controlled environment solutions. For instance, it might be part of the formulation of chemical barriers or protective coatings that are applied in environments where chemical resistance is required .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-cyclohexylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-2-6-16(17)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h9-13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKKHIUKTPWMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylphenyl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2918760.png)
![Ethyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2918763.png)

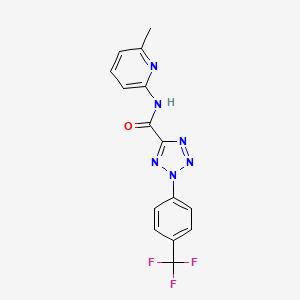
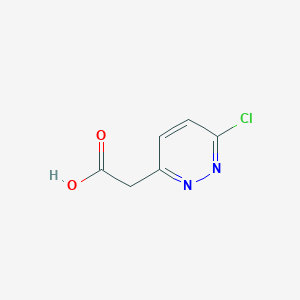
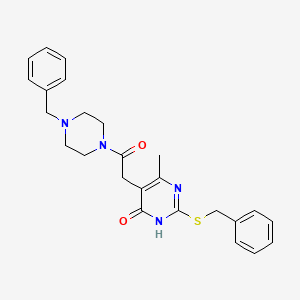
![3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918770.png)
![2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid](/img/structure/B2918772.png)
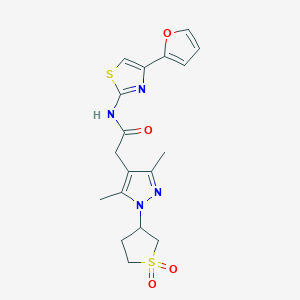
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2918775.png)
![3-[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]-1,2,5-thiadiazole](/img/structure/B2918776.png)
![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)
